molecular formula C13H19N3O B13491708 N-Ethyl-3-(piperazin-1-yl)benzamid

N-Ethyl-3-(piperazin-1-yl)benzamid

Cat. No.: B13491708
M. Wt: 233.31 g/mol
InChI Key: VWJRFPDIKWMMEU-UHFFFAOYSA-N
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Description

N-Ethyl-3-(piperazin-1-yl)benzamid is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with an ethyl group and a piperazine ring, making it a hybrid structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(piperazin-1-yl)benzamid typically involves a multi-step procedure. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(piperazin-1-yl)benzamid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core allows for electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the benzamide core.

Scientific Research Applications

N-Ethyl-3-(piperazin-1-yl)benzamid has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Ethyl-3-(piperazin-1-yl)benzamid can be compared with other similar compounds:

Uniqueness

This compound is unique due to its hybrid structure, which allows it to interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-ethyl-3-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17)

InChI Key

VWJRFPDIKWMMEU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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